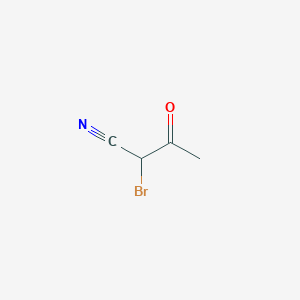
2-Bromo-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-oxobutanenitrile is an organic compound with the molecular formula C₄H₄BrNO. It is a brominated derivative of butanenitrile and is known for its reactivity and utility in various chemical processes. The compound is characterized by the presence of a bromine atom, a nitrile group, and a ketone group, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the bromination of 3-oxobutanenitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) under light . The reaction typically proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the substrate, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-oxobutanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.
Major Products:
Substitution: Formation of azides or thiocyanates.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
2-Bromo-3-oxobutanenitrile has several applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-oxobutanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitrile and ketone groups can participate in various addition and reduction reactions, respectively . These functional groups make the compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
4-Bromo-3-oxobutanenitrile: Similar in structure but with the bromine atom at a different position.
3-Oxobutanenitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Acetyl-3-oxobutanenitrile: Contains an additional acetyl group, altering its reactivity and applications.
Uniqueness: 2-Bromo-3-oxobutanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C4H4BrNO |
|---|---|
Poids moléculaire |
161.98 g/mol |
Nom IUPAC |
2-bromo-3-oxobutanenitrile |
InChI |
InChI=1S/C4H4BrNO/c1-3(7)4(5)2-6/h4H,1H3 |
Clé InChI |
USQQASPHKJUFAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


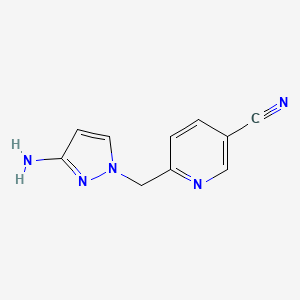
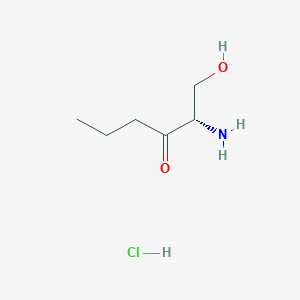
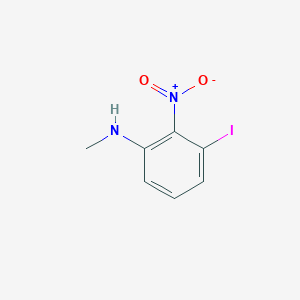
![1-(2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)ethanone](/img/structure/B12987884.png)
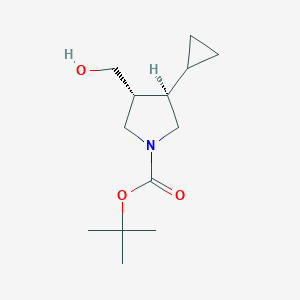

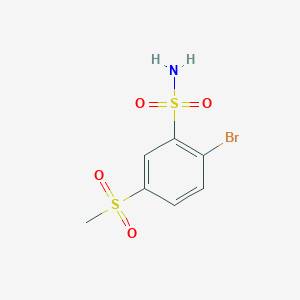
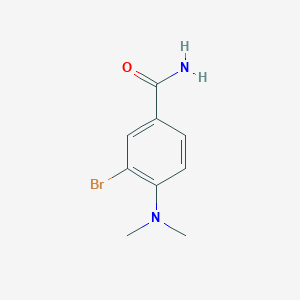
![5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12987914.png)
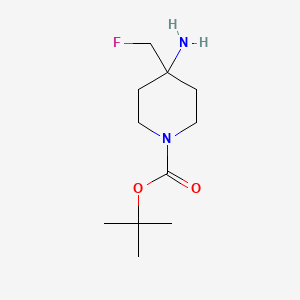
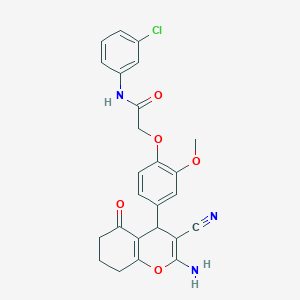
![tert-Butyl 6-(aminomethyl)-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12987936.png)


